Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic compound featuring a tetrahydronaphthalene backbone substituted with an amino group at position 1, a methoxy group at position 6, and a methyl ester at the carboxylate position. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
methyl 1-amino-6-methoxy-3,4-dihydro-2H-naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-6-11-9(8-10)4-3-7-13(11,14)12(15)17-2/h5-6,8H,3-4,7,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRDKOIEXBRWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Detailed Synthetic Routes and Reaction Conditions
Formation of the Tetrahydronaphthalene Core
- Friedel-Crafts Acylation and Reduction: The bicyclic ring system is often constructed via Friedel-Crafts acylation of methoxy-substituted aromatic compounds, followed by catalytic or chemical reduction to saturate the ring system partially, yielding the 1,2,3,4-tetrahydronaphthalene framework.
Introduction of the Amino Group
Nitration and Reduction: The amino group at position 1 is commonly introduced by nitration of the aromatic precursor to form a nitro intermediate, which is subsequently reduced to the amine via catalytic hydrogenation or chemical reducing agents.
Alternative Methods: Reductive amination or nucleophilic substitution methods have also been reported for introducing the amino functionality with control over stereochemistry.
Esterification
- Methyl Ester Formation: The carboxylate group is introduced as a methyl ester, typically via esterification of the corresponding carboxylic acid intermediate using methanol in the presence of acid catalysts or by direct carboxylation followed by methylation.
Industrial Scale Synthesis
Industrial production optimizes these steps using continuous flow reactors and automated systems to enhance reaction control, yield, and purity. Parameters such as solvent choice, temperature, and catalyst loading are finely tuned to scale up the synthesis efficiently.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Product Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Aromatic methoxy compound, acyl chloride, Lewis acid catalyst | Ketone-substituted aromatic intermediate | 70–85 | Controlled temperature essential |
| 2 | Reduction | Catalytic hydrogenation or LiAlH4 | 1,2,3,4-Tetrahydronaphthalene derivative | 75–90 | Selective partial saturation |
| 3 | Nitration | HNO3/H2SO4, low temperature | Nitro-substituted intermediate | 60–75 | Position-selective nitration |
| 4 | Reduction of Nitro Group | Pd/C hydrogenation or chemical reducing agents | 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene | 80–95 | Maintains stereochemistry |
| 5 | Esterification | Methanol, acid catalyst (e.g., H2SO4) | This compound | 85–90 | Purification by crystallization |
Analytical Characterization and Reaction Monitoring
Chromatographic Techniques
- Thin-layer chromatography (TLC) with solvent systems such as 8:2 pentane:ethyl acetate (Rf ~0.3) is widely used for monitoring reaction progress.
- High-performance liquid chromatography (HPLC) with UV detection ensures purity assessment.
Spectroscopic Methods
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirms structural identity and stereochemistry.
- Infrared (IR) spectroscopy identifies functional groups such as amino, ester, and methoxy moieties.
- Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
Reaction Mechanisms and Modifications
Hydrolysis of the Methyl Ester
The methyl ester group can be hydrolyzed under acidic or alkaline conditions to yield the corresponding carboxylic acid, which serves as a key intermediate for further functionalization.
| Conditions | Reagents | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Acidic (Reflux) | 6 M HCl, H2O | 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | 85–90 | Higher yield due to intermediate stabilization |
| Alkaline (60°C) | 1 M NaOH, EtOH | Sodium salt of carboxylic acid | 78 | Partial racemization possible |
Acylation of the Amino Group
The primary amino group undergoes acylation with acyl chlorides or anhydrides to form amide derivatives, which can be used as prodrugs or intermediates.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Acetic anhydride | Room temperature, 12 h | N-Acetyl derivative | Prodrug synthesis |
| Benzoyl chloride | Pyridine, 0°C to RT | N-Benzoyl derivative | Pharmaceutical intermediate |
Reduction Reactions
- Lithium aluminum hydride (LiAlH₄) reduces the ester to the corresponding primary alcohol without affecting the amino group.
- Sodium borohydride (NaBH₄) can reduce imine intermediates to chiral amine derivatives, preserving stereochemical integrity.
Research Data and Findings
Synthetic Yield and Purity
- Overall yields for multi-step synthesis range from 60% to 90% per step, with final product purity exceeding 97% as confirmed by chromatographic and spectroscopic methods.
- Optical purity is maintained above 97% in asymmetric synthesis routes involving chiral precursors.
Comparative Analysis with Analogous Compounds
| Property | Target Compound | Analog (e.g., methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate) |
|---|---|---|
| Solubility | Enhanced by amino and methoxy groups | Lower, due to ketone substitution |
| Stability | Hydrochloride salt form improves stability | Less stable in free base form |
| Boiling Point | Approx. 388°C (estimated from analogs) | Similar thermal behavior |
Summary Table of Key Preparation Methods
| Preparation Step | Methodology | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Ring formation | Friedel-Crafts acylation + reduction | Aromatic methoxy compound, Lewis acid, catalytic hydrogenation | 70–90 | Control of temperature critical |
| Amino group introduction | Nitration + reduction | HNO3/H2SO4, Pd/C or chemical reductants | 60–95 | Position-selective, stereochemistry preserved |
| Esterification | Acid-catalyzed esterification | Methanol, H2SO4 | 85–90 | Purification by crystallization |
| Hydrolysis (optional) | Acidic or alkaline hydrolysis | 6M HCl reflux or 1M NaOH, EtOH | 78–90 | Used for carboxylic acid derivatives |
| Amino group acylation | Acylation with acyl chlorides/anhydrides | Acetic anhydride, benzoyl chloride | 70–90 | For prodrug or intermediate synthesis |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity.
Key findings:
-
Acidic hydrolysis typically achieves higher yields due to stabilization of intermediates .
-
Alkaline conditions may lead to partial racemization in stereosensitive derivatives.
Acylation of the Amino Group
The primary amino group reacts with acylating agents to form amides, enhancing stability or enabling further functionalization.
| Reagent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Acetic anhydride | Room temperature, 12 hrs | N-Acetyl-1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate | Prodrug synthesis | |
| Benzoyl chloride | Pyridine, 0°C → RT | N-Benzoyl derivative | Intermediate for pharmaceuticals |
Mechanistic insight:
-
Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.
Reduction Reactions
The compound participates in reductions targeting either the aromatic ring or functional groups.
Notable observations:
-
LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the amino group .
-
Asymmetric reductions (e.g., using NaBH₄) preserve stereochemistry in chiral centers .
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution, although steric hindrance from the tetrahydronaphthalene framework modulates reactivity.
| Reaction | Reagents | Position | Product | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 or C7 | Nitro-substituted derivative | |
| Sulfonation | SO₃, H₂SO₄ | C7 | Sulfonic acid derivative |
Key limitations:
-
Substitution occurs preferentially at the para position relative to the methoxy group .
-
Steric effects from the fused cyclohexane ring reduce reaction rates compared to simpler naphthalenes .
Condensation Reactions
The amino group forms Schiff bases with aldehydes or ketones, enabling the synthesis of heterocyclic compounds.
Research highlights:
Salt Formation
The amino group forms stable salts with mineral acids, improving solubility for pharmacological applications.
| Acid | Conditions | Product | Solubility | Source |
|---|---|---|---|---|
| HCl (gaseous) | Et₂O, 0°C | 1-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate hydrochloride | >50 mg/mL in H₂O | |
| H₂SO₄ | MeOH, RT | Sulfate salt | 30 mg/mL in H₂O |
Oxidation Reactions
Controlled oxidation of the amino group or aromatic ring modifies electronic properties.
| Reagent | Target | Product | Outcome | Source |
|---|---|---|---|---|
| KMnO₄ | Amino group | Nitroso derivative | Unstable intermediate | |
| Ozone | Aromatic ring | Ring-opened dicarboxylic acid | Degradation pathway |
Scientific Research Applications
Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Physicochemical Properties
- Solubility: The amino and ester groups in the target compound likely enhance solubility in polar solvents compared to non-amino analogs like methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, which is hydrophobic due to its ketone group .
- Stability: The hydrochloride salt form (CAS: 1803584-43-1) may offer improved stability over the free base, a common trait in amino-containing pharmaceuticals .
- Boiling Point : Analogs such as 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid have a boiling point of ~388°C, suggesting the target compound may exhibit similar thermal behavior .
Research Findings and Gaps
- Pharmacological Potential: While direct studies on the target compound are sparse, related compounds like 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are marketed for apoptosis research, implying shared biological pathways .
- Safety Data : Safety information for the hydrochloride salt (CAS: 1803584-43-1) is currently unavailable, highlighting a critical research gap .
Biological Activity
Methyl 1-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylate (CAS Number: 153707-94-9) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 153707-94-9 |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cell lines. It interacts with cellular pathways involved in apoptosis and cell cycle regulation.
- Antimicrobial Properties : Studies suggest that this compound possesses antimicrobial activity against various pathogens, potentially making it useful in treating infections.
- Neuroprotective Effects : Preliminary research indicates neuroprotective properties, which may be beneficial in neurodegenerative diseases.
Antitumor Activity
In a study evaluating the cytotoxic effects of this compound on different cancer cell lines, it was found to have an IC50 value comparable to standard chemotherapeutic agents. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Studies
Another study assessed the antimicrobial activity of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the methoxy group and the naphthalene core enhances its lipophilicity and facilitates interaction with biological membranes.
Key Findings from SAR Analysis:
- Methoxy Group : Enhances solubility and bioavailability.
- Amino Group : Essential for binding to target proteins and influencing biological activity.
Q & A
Q. What databases and search strategies are recommended for comprehensive literature reviews on this compound?
- Methodological Answer : Use PubMed, TOXCENTER, and NIH RePORTER with query strings combining CAS numbers, MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and synonyms. Include grey literature (e.g., dissertations, conference abstracts) for unpublished data .
Q. How to address data gaps in toxicity or pharmacokinetic studies for novel tetrahydronaphthalene derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
